Bienvenue dans la boutique en ligne BenchChem!

4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Lipophilicity Drug design Permeability

Strategic B2B procurement opportunity for a differentiated triazoloquinoxaline scaffold. The 1-trifluoromethyl group elevates logP by ~1.5–2 units and introduces a unique 19F NMR label-free detection handle, while the 4-benzylsulfanyl group provides a versatile node for oxidation or cleavage into focused libraries. With zero H-bond donors and XLogP 4.8, this compound is optimized for CNS drug-discovery programs targeting AMPA receptor or A2B adenosine receptor modulation. Do not substitute with non-fluorinated or phenylsulfanyl analogs—minor structural perturbations cause substantial shifts in lipophilicity and target engagement. Secure this precise SAR probe to advance your neurological indication pipeline.

Molecular Formula C17H11F3N4S
Molecular Weight 360.4 g/mol
CAS No. 338420-46-5
Cat. No. B3035798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
CAS338420-46-5
Molecular FormulaC17H11F3N4S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(F)(F)F
InChIInChI=1S/C17H11F3N4S/c18-17(19,20)16-23-22-14-15(25-10-11-6-2-1-3-7-11)21-12-8-4-5-9-13(12)24(14)16/h1-9H,10H2
InChIKeyRRJDNWFCIYUQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.005 g / 0.025 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-46-5): Core Structural & Physicochemical Attributes


4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-46-5) is a fluorinated triazoloquinoxaline (C17H11F3N4S, MW 360.4 g/mol) that contains a benzylsulfanyl group at position 4 and a trifluoromethyl group at position 1 [1]. It belongs to the [1,2,4]triazolo[4,3-a]quinoxaline class, a privileged scaffold exploited in AMPA receptor antagonist patents (US5532236) [2] and in A2B adenosine receptor antagonist programs [3]. Computed properties include XLogP3-AA 4.8, topological polar surface area (TPSA) 68.4 Ų, zero hydrogen-bond donors, seven hydrogen-bond acceptors, and three rotatable bonds [1].

Why Generic Triazoloquinoxaline Substitution Fails: Physicochemical Divergence from the Closest Analogs of CAS 338420-46-5


Triazoloquinoxaline analogs cannot be interchangeably substituted in a research program because even minor structural perturbations (CF3 presence/absence, benzylsulfanyl vs. phenylsulfanyl vs. hydrogen) produce substantial shifts in lipophilicity (ΔXLogP ≈ 1.8), conformational flexibility, and electronic properties [1]. The 1-trifluoromethyl group not only elevates logP by ∼1.5–2 units but also introduces a unique 19F NMR handle for assay monitoring, while the benzylthioether at position 4 adds a rotatable bond absent in phenylsulfanyl analogs such as R-7050, directly impacting binding-site sampling [1]. Consequently, replacing CAS 338420-46-5 with the non‑fluorinated analog (CAS 338420-28-3) or the chloro‑phenylsulfanyl analog (R-7050, CAS 303997-35-5) can alter membrane permeability, target engagement, and tractability in structure‑activity relationship (SAR) studies. **Caveat:** No published direct head‑to‑head biological comparison exists for this compound; differentiation presently relies on physicochemical and structural arguments supported by computed property data [1][2].

Quantitative Differentiation of 4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-46-5) Against Its Closest Analogs


Lipophilicity (XLogP) Elevation Driven by the 1-Trifluoromethyl Group

The target compound exhibits a computed XLogP3-AA of 4.8, which is approximately 1.8 log units higher than the non‑fluorinated analog 4-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-28-3) that lacks the CF3 group [1]. The comparator XLogP was estimated using the CF3 group contribution of ∼1.5–2.0 log units typical for aromatic CF3 substitution [2]. The ΔXLogP ≈ 1.8 corresponds to a roughly 60‑fold increase in partition coefficient, directly impacting passive membrane permeability and CNS penetration potential [2].

Lipophilicity Drug design Permeability

Distinct Rotatable Bond Geometry: Benzylsulfanyl vs. Phenylsulfanyl Analogs

The target compound contains a benzylsulfanyl group (S‑CH2‑Ph) that provides three rotatable bonds (count = 3) [1], whereas the clinically studied analog R‑7050 (8‑chloro‑4‑(phenylsulfanyl)‑1‑(trifluoromethyl)[1,2,4]triazolo[4,3‑a]quinoxaline, CAS 303997-35-5) bears a directly attached phenylsulfanyl group (S‑Ph) with only two rotatable bonds . The extra torsional degree of freedom in the target compound can allow the pendant phenyl ring to explore a wider conformational space, potentially fitting into sub‑pockets inaccessible to the rigid phenylsulfanyl analog.

Conformational flexibility Binding entropy SAR

Unique 19F NMR Diagnostic Signal for Identity Confirmation and Assay Monitoring

The trifluoromethyl group at position 1 provides a characteristic 19F NMR signal (typically a singlet near −60 to −65 ppm) that is absent in the non‑fluorinated analog CAS 338420-28-3 [1]. The compound's 1H NMR and FTIR spectra are available in the SpectraBase database, and the 19F resonance serves as a clean, quantitative probe for monitoring compound concentration, stability, and protein binding in complex biological matrices without interference from endogenous signals [1].

19F NMR Quality control Assay development

Physicochemical Differentiation in Molecular Weight and Heavy Atom Count

The target compound has a molecular weight of 360.4 g/mol and 25 heavy atoms, compared to 292.4 g/mol and 21 heavy atoms for the non‑fluorinated analog (CAS 338420-28-3) [1]. This 68‑Da mass increase reflects the CF3 for H substitution, which also adds three fluorine atoms with strong electronegativity that polarize the triazole ring, potentially altering hydrogen‑bond acceptor capacity and off‑rate kinetics. The TPSA remains identical (68.4 Ų) because the CF3 group does not contribute polar surface area [1].

Physicochemical profiling Lead optimization Permeability

Procurement-Relevant Application Scenarios for 4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-46-5)


CNS‑Oriented Screening Libraries Requiring High Lipophilicity

With an XLogP of 4.8 and zero hydrogen‑bond donors, the compound is well‑suited for inclusion in blood‑brain barrier‑permeable chemical libraries targeting neurological indications such as epilepsy (AMPA receptor modulation, per patent US5532236) or neurodegenerative disorders [1]. The trifluoromethyl group enhances passive diffusion, a key criterion for CNS drug‑discovery programs.

19F‑NMR‑Based Assay Development for Target Engagement and Metabolism

The unique 19F NMR signature enables label‑free detection of the compound in cellular lysates, plasma, and protein‑binding assays, providing a rapid, cost‑effective alternative to radiolabeled or fluorescent probes . This capability is particularly valuable for fragment‑based screening and for monitoring metabolic stability without LC‑MS/MS method development.

Structure–Activity Relationship (SAR) Studies Around the TNF‑α Receptor Antagonist Chemotype

R‑7050 (CAS 303997-35-5) is a known TNF‑α receptor antagonist ; the target compound, which replaces the 8‑chloro and phenylsulfanyl groups with hydrogen and benzylsulfanyl, respectively, serves as a complementary SAR probe to dissect the contribution of the benzylthioether linker and the role of the 8‑position substituent in receptor‑adaptor protein complex disruption.

Synthetic Intermediate for Late‑Stage Diversification via the Benzylsulfanyl Handle

The benzylsulfanyl group can be selectively oxidized to sulfoxide or sulfone, or cleaved to reveal a thiol for further alkylation, providing a versatile synthetic node for generating focused libraries around the triazoloquinoxaline core . This makes the compound a strategic building block for medicinal chemistry groups iterating on the 4‑position substitution pattern.

Quote Request

Request a Quote for 4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.